molecular formula C27H33NO6 B2718879 3,3'-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) CAS No. 877819-03-9

3,3'-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol)

Cat. No.: B2718879
CAS No.: 877819-03-9
M. Wt: 467.562
InChI Key: JVAQSIHESOGZEQ-UHFFFAOYSA-N
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Description

3,3’-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) is a complex organic compound characterized by its unique structure, which includes a p-tolylazanediyl group and two methoxyphenoxy groups

Scientific Research Applications

3,3’-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of p-toluidine with epichlorohydrin to form an intermediate, which is then reacted with 4-methoxyphenol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of advanced catalysts to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3’-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles; reactions often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 3,3’-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

1-(N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methylanilino)-3-(4-methoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO6/c1-20-4-6-21(7-5-20)28(16-22(29)18-33-26-12-8-24(31-2)9-13-26)17-23(30)19-34-27-14-10-25(32-3)11-15-27/h4-15,22-23,29-30H,16-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAQSIHESOGZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(COC2=CC=C(C=C2)OC)O)CC(COC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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